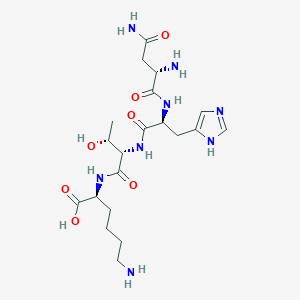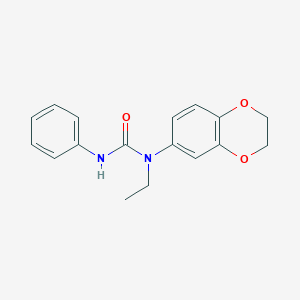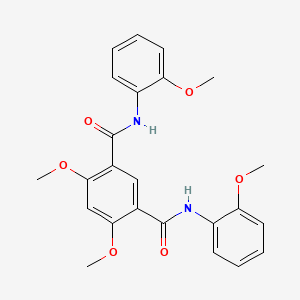
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and carboxamide functionalities attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure with methoxy groups on the benzene ring.
Benzene, 1,3-dimethoxy-: Another isomer with methoxy groups in different positions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
492465-85-7 |
|---|---|
Formule moléculaire |
C24H24N2O6 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4,6-dimethoxy-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-11-7-5-9-17(19)25-23(27)15-13-16(22(32-4)14-21(15)31-3)24(28)26-18-10-6-8-12-20(18)30-2/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clé InChI |
SSRNAYVWDCZHMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)OC)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)

![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
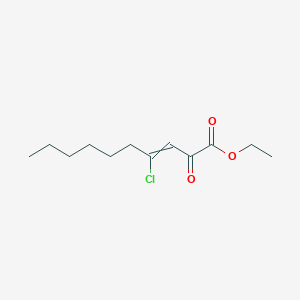
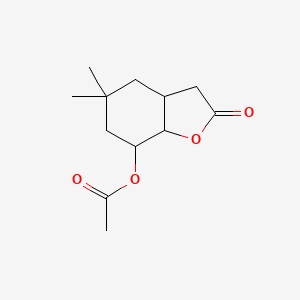
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

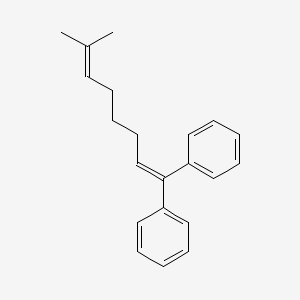
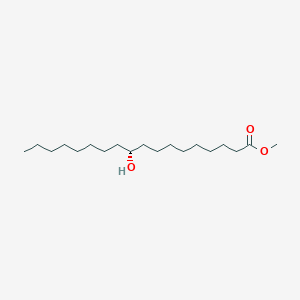
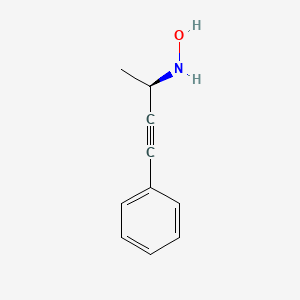
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
